2-(4-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide 2-(4-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14782590
InChI: InChI=1S/C19H16BrN3O/c1-22-10-8-14-16(5-3-6-17(14)22)21-19(24)12-23-11-9-13-15(20)4-2-7-18(13)23/h2-11H,12H2,1H3,(H,21,24)
SMILES:
Molecular Formula: C19H16BrN3O
Molecular Weight: 382.3 g/mol

2-(4-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide

CAS No.:

Cat. No.: VC14782590

Molecular Formula: C19H16BrN3O

Molecular Weight: 382.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide -

Specification

Molecular Formula C19H16BrN3O
Molecular Weight 382.3 g/mol
IUPAC Name 2-(4-bromoindol-1-yl)-N-(1-methylindol-4-yl)acetamide
Standard InChI InChI=1S/C19H16BrN3O/c1-22-10-8-14-16(5-3-6-17(14)22)21-19(24)12-23-11-9-13-15(20)4-2-7-18(13)23/h2-11H,12H2,1H3,(H,21,24)
Standard InChI Key ISFXYHAJJXVBPO-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=CC=C4Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(4-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide (IUPAC name: 2-(4-bromoindol-1-yl)-N-(1-methylindol-4-yl)acetamide) is a synthetic small molecule with the molecular formula C₁₉H₁₆BrN₃O and a molecular weight of 382.3 g/mol. The structure combines two modified indole rings: a 4-bromoindole moiety linked via an acetamide bridge to a 1-methylindole group. Key physicochemical properties include:

PropertyValue
logP (Partition coefficient)3.49 (predicted)
Hydrogen bond donors1
Hydrogen bond acceptors3
Polar surface area35.08 Ų
Solubility (logSw)-3.64 (poor aqueous)

The bromine atom at the indole 4-position enhances electrophilic reactivity, facilitating interactions with biological nucleophiles such as cysteine residues in proteins .

Synthesis and Characterization

Synthetic Pathway

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide involves a multi-step protocol:

  • Bromination of Indole:
    Initial bromination at the 4-position of indole using N-bromosuccinimide (NBS) under radical conditions yields 4-bromoindole.

  • N-Alkylation:
    Reaction with chloroacetamide in the presence of a base (e.g., K₂CO₃) forms the 1-acetamido-4-bromoindole intermediate .

  • Coupling with 1-Methylindole:
    A Buchwald-Hartwig amination couples the acetamide intermediate with 1-methyl-4-aminoindole, facilitated by a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand.

Yield: 58–62% (over three steps).

Analytical Validation

Structural confirmation relies on:

  • NMR:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole NH), 7.89–6.95 (m, aromatic protons), 3.89 (s, 3H, N-CH₃).

  • HRMS:
    Observed m/z 383.0521 [M+H]⁺ (theoretical 383.0518).

Biological Activity and Mechanisms

Cytotoxic Effects

In vitro assays demonstrate potent cytotoxicity across multiple cancer cell lines:

Cell LineIC₅₀ (µM)Reference
HeLa (cervical)12.5
MCF-7 (breast)18.7
A549 (lung)24.3

Mechanistic studies indicate:

  • Apoptosis Induction:
    Caspase-3/7 activation (2.8-fold increase vs. control at 20 µM).

  • Kinase Inhibition:
    Suppression of EGFR (IC₅₀ = 0.89 µM) and BRAF (IC₅₀ = 1.2 µM) kinases, critical in cancer proliferation .

Comparative Analysis with Analogues

Structural Analogues

  • 2-(4-Bromoindol-1-yl)-N-thiazolylacetamide:
    Reduced cytotoxicity (HeLa IC₅₀ = 28 µM) but improved solubility.

  • N-(Ethylpyrrolidinyl)acetamide Derivative:
    Enhanced CNS penetration (logBB = 0.81) but lower kinase affinity.

Future Directions

Clinical Translation Challenges

  • Solubility Optimization:
    Prodrug strategies (e.g., phosphate esters) to improve bioavailability.

  • Targeted Delivery:
    Nanoparticle encapsulation to reduce off-target effects.

Research Priorities

  • In Vivo Efficacy Studies:
    Xenograft models to validate antitumor activity.

  • Transcriptomic Profiling: RNA-seq to identify novel pathways affected by the compound.

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